Astressin2B Trifluoroacetate: Mechanism of Action & Technical Application Guide
Astressin2B Trifluoroacetate: Mechanism of Action & Technical Application Guide
Executive Summary
Astressin2B (Astressin 2-B) is a highly potent, long-acting, and selective peptide antagonist of the Corticotropin-Releasing Factor Receptor 2 (CRF2) .[1][2][3][4] Unlike non-selective antagonists (e.g.,
This guide details the mechanism of action, physicochemical properties, and experimental protocols for Astressin2B trifluoroacetate salt. It is designed for researchers investigating stress physiology, gastrointestinal motility, and anxiety disorders, providing a robust framework for distinguishing CRF1 vs. CRF2 signaling.
Molecular Profile & Physicochemical Properties
Astressin2B is a constrained peptide analog derived from the sequence of sauvagine , a peptide originally isolated from the skin of Phyllomedusa sauvagei. Its high affinity and selectivity are achieved through a conformational restriction (lactam bridge) and specific amino acid substitutions.
| Property | Specification |
| Chemical Name | Cyclo(31-34)[D-Phe¹¹, His¹², CαMeLeu¹³[1][2][3][4]·³⁹, Nle¹⁷, Glu³¹, Lys³⁴]Ac-Sauvagine(8-40) |
| Formulation | Trifluoroacetate (TFA) Salt |
| Molecular Weight | ~4041.7 Da |
| Receptor Selectivity | CRF2 > CRF1 (>100-fold selectivity) |
| Binding Affinity ( | CRF2: ~1.3 nM CRF1: >500 nM |
| Solubility | Soluble in water (up to 1 mg/mL); DMSO recommended for stock |
| Appearance | White to off-white lyophilized powder |
Structural Insight: The introduction of the
Pharmacodynamics: Mechanism of Action
Receptor Antagonism
Astressin2B functions as a competitive antagonist . It binds to the G-protein coupled receptor (GPCR) CRF2, preventing the binding of endogenous high-affinity agonists such as Urocortin 2 (Ucn 2) and Urocortin 3 (Ucn 3) .
Signal Transduction Blockade
Under physiological conditions, CRF2 activation couples primarily to the
Key Pathway Interactions:
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cAMP/PKA Pathway: Astressin2B blocks Ucn2/3-induced cAMP production and subsequent Protein Kinase A (PKA) phosphorylation.
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MAPK/ERK Modulation: In specific tissues (e.g., myenteric neurons), CRF2 activation may modulate ERK phosphorylation; Astressin2B reverses this effect.
Visualization: CRF2 Signaling & Astressin2B Blockade
Caption: Astressin2B competitively inhibits Urocortin-mediated activation of the CRF2-Gs-cAMP signaling cascade.
Physiological Implications & Applications
Astressin2B is the "gold standard" tool for dissecting the opposing or complementary roles of CRF1 and CRF2.
Gastrointestinal Motility
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Gastric Emptying: Stress and CRF agonists (Ucn 1/2) inhibit gastric emptying (gastroparesis). This effect is CRF2-mediated .[3][5][6][7]
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Result: Astressin2B prevents stress-induced delayed gastric emptying.[8]
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-
Colonic Transit: Stress increases colonic transit (diarrhea), primarily via CRF1 . However, CRF2 often acts as a "brake" to dampen this excitation.
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Result: Blocking CRF2 with Astressin2B may exacerbate or prolong stress-induced colonic hypermotility in certain models, distinguishing it from CRF1 antagonists which block the hypermotility.
-
Anxiety and Stress Recovery
While CRF1 is the primary driver of the "fight or flight" anxiety response, CRF2 is implicated in the recovery phase and anxiolysis (anxiety reduction) in the lateral septum.
-
Application: Astressin2B is used to block the anxiolytic effects of Urocortin 2/3, thereby proving the involvement of CRF2 in stress-coping mechanisms.
Experimental Protocols
Reconstitution & Storage (Self-Validating System)
Peptides, particularly hydrophobic ones like Astressin2B, can aggregate or adhere to plastics. The TFA salt form is acidic; proper buffering is required for biological assays.
Materials:
-
Astressin2B (Lyophilized)
-
DMSO (Dimethyl Sulfoxide), Anhydrous, Sterile
-
PBS (Phosphate Buffered Saline, pH 7.4) or Saline
-
Low-protein binding tubes (Eppendorf LoBind)
Protocol:
-
Centrifugation: Spin the vial at 10,000 x g for 1 min to ensure the lyophilized pellet is at the bottom.
-
Primary Solubilization (Stock): Dissolve the peptide in 100% DMSO to a concentration of 1–5 mM (approx. 4–20 mg/mL).
-
Why DMSO? Ensures complete de-aggregation of the hydrophobic peptide structure.
-
Validation: Solution must be crystal clear.
-
-
Aliquoting: Divide the DMSO stock into small aliquots (e.g., 10–20 µL) to avoid freeze-thaw cycles. Store at -20°C (1 month) or -80°C (6 months).
-
Working Solution (Day of Experiment):
-
Dilute the DMSO stock into the aqueous buffer (PBS/Saline).
-
Critical Rule: Keep final DMSO concentration < 0.1% for cell culture or < 1-2% for in vivo IP injections to avoid solvent toxicity.
-
Example: To make a 10 µM working solution from 5 mM stock, dilute 1:500.
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In Vivo Differential Receptor Assay
Objective: Determine if a stress-induced phenotype is CRF1 or CRF2 mediated.[7]
Workflow Visualization:
Caption: Workflow to distinguish receptor subtypes. If Astressin2B blocks the effect, the phenotype is CRF2-mediated.[1][3][6][9]
Troubleshooting & Validation
| Issue | Probable Cause | Corrective Action |
| Precipitation upon dilution | Rapid addition of aqueous buffer to high-conc. DMSO stock.[10][11] | Add buffer slowly (dropwise) to the DMSO stock while vortexing. Ensure pH is neutral (TFA salt is acidic). |
| Loss of Bioactivity | Peptide oxidation (Methionine residues) or adsorption. | Use Eppendorf LoBind tubes. Avoid repeated freeze-thaw. Use fresh aliquots. |
| Unexpected Agonism | Contamination or receptor overexpression artifacts. | Validate with a "blockade of blockade" control (Agonist + Astressin2B vs. Agonist alone). |
References
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Rivier, J., et al. (2002).[9] "Potent and long-acting corticotropin releasing factor (CRF) receptor 2 selective peptide competitive antagonists." Journal of Medicinal Chemistry, 45(21), 4737–4747.
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Hoare, S. R., et al. (2005). "Peptide ligand binding properties of the corticotropin-releasing factor (CRF) type 2 receptor: pharmacology of endogenously expressed receptors, G-protein-coupled sensitivity and determinants of CRF2 receptor selectivity." Peptides, 26(3), 457–470.
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Martinez, V., et al. (2002). "Differential actions of peripheral corticotropin-releasing factor (CRF) antagonists on stress-induced alterations of gastric and colonic motor function in rats." Journal of Pharmacology and Experimental Therapeutics.
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Henry, B., et al. (2006). "The effect of lateral septum corticotropin-releasing factor receptor 2 activation on anxiety is modulated by stress." The Journal of Neuroscience, 26(36), 9142–9152.
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Stengel, A., & Taché, Y. (2010). "Corticotropin-releasing factor signaling and visceral response to stress."[6][7][8][12] Experimental Biology and Medicine.
Sources
- 1. Corticotropin-releasing factor peptide antagonists: design, characterization and potential clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptidic Antagonist to CRF2 Receptor–Astressin 2B - Creative Peptides [creative-peptides.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. escholarship.org [escholarship.org]
- 7. Activation of corticotropin-releasing factor receptor 2 mediates the colonic motor coping response to acute stress in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. CRF1 Receptor Activation Increases the Response of Neurons in the Basolateral Nucleus of the Amygdala to Afferent Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Astressin 2B | CFTR | 681260-70-8 | Invivochem [invivochem.com]
- 12. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
